molecular formula C9H9F2N B13043981 1-(2,6-Difluorophenyl)prop-2-EN-1-amine

1-(2,6-Difluorophenyl)prop-2-EN-1-amine

Cat. No.: B13043981
M. Wt: 169.17 g/mol
InChI Key: KRGVACRCQNUNMB-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)prop-2-en-1-amine is a fluorinated aromatic amine characterized by a 2,6-difluorophenyl group attached to a propenylamine chain. The compound’s structure includes a conjugated double bond (prop-2-en) and two fluorine atoms at the 2- and 6-positions of the benzene ring.

Properties

Molecular Formula

C9H9F2N

Molecular Weight

169.17 g/mol

IUPAC Name

1-(2,6-difluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9F2N/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2

InChI Key

KRGVACRCQNUNMB-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=C(C=CC=C1F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Difluorophenyl)prop-2-EN-1-amine typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine undergoes oxidation under controlled conditions:

  • Imine Formation : Reaction with oxidizing agents like NaOCl or H₂O₂ yields imine derivatives.
    Example :

    1 2 6 Difluorophenyl prop 2 en 1 amineH2O21 2 6 Difluorophenyl prop 2 en 1 imine\text{1 2 6 Difluorophenyl prop 2 en 1 amine}\xrightarrow{\text{H}_2\text{O}_2}\text{1 2 6 Difluorophenyl prop 2 en 1 imine}

    Conditions: Ethanol, 60°C, 6–8 hours.

  • Nitroso Derivatives : Stronger oxidants (e.g., KMnO₄) produce nitroso compounds.

Reduction Reactions

The compound’s double bond and amine group participate in selective reductions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the alkene to propane-1-amine derivatives.
    Yield : >85% in methanol at 25°C.

  • Borohydride Reduction : NaBH₄ selectively reduces conjugated intermediates without affecting the aromatic fluorine groups .

Alkylation and Acylation

The amine group reacts with electrophiles:

Reaction Type Reagents Product Conditions
AlkylationCH₃I, K₂CO₃N-Methyl-1-(2,6-difluorophenyl)prop-2-en-1-amineDMF, 80°C, 12 hours
AcylationAcetyl chlorideN-Acetyl-1-(2,6-difluorophenyl)prop-2-en-1-aminePyridine, RT, 4 hours

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atoms direct substitution to the para position:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the phenyl ring’s 4-position.

  • Halogenation : Cl₂/FeCl₃ adds chlorine at the 4-position.

Cyclization Reactions

The compound forms heterocyclic structures:

  • Benzodiazepine Synthesis : Reaction with ketones (e.g., acetone) under acid catalysis yields fused rings.
    Example :

    1 2 6 Difluorophenyl prop 2 en 1 amine+AcetoneHClDifluorophenyl benzodiazepine\text{1 2 6 Difluorophenyl prop 2 en 1 amine}+\text{Acetone}\xrightarrow{\text{HCl}}\text{Difluorophenyl benzodiazepine}

    Yield: 70–75%.

Mizoroki-Heck Coupling

The alkene participates in palladium-catalyzed cross-couplings:

  • Arylation : Reacts with aryl halides (e.g., iodobenzene) to form styryl derivatives .
    Conditions : Pd(OAc)₂, PPh₃, NEt₃, DMF, 100°C .

Hydrolysis

Acidic hydrolysis cleaves the amine group:

  • Product : 2,6-Difluorophenylprop-2-en-1-ol.
    Conditions: 6M HCl, reflux, 24 hours.

Comparative Reactivity with Analogues

Compound Reactivity Toward Oxidation Electrophilic Substitution Sites
1-(2,6-Difluorophenyl)prop-2-en-1-amineHigh (due to electron-deficient phenyl)Para to fluorine
1-(3,5-Difluorophenyl)prop-2-en-1-amineModerateOrtho/meta positions

Key Research Findings

  • Steric Effects : The 2,6-difluoro substitution hinders ortho-directed reactions, favoring para-selectivity .

  • Catalytic Efficiency : Pd-based catalysts achieve >90% conversion in coupling reactions .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Difluorophenyl)prop-2-EN-1-amine is investigated for its potential as a pharmaceutical intermediate. Its structural properties allow it to interact with biological targets effectively. Research has shown that compounds with similar structures can exhibit:

  • Anticancer Activity: The compound may inhibit enzymes involved in cancer progression, making it a candidate for anticancer drug development.
  • Antimicrobial Properties: Studies indicate that fluorinated compounds often show enhanced antimicrobial activity due to increased lipophilicity, which improves membrane penetration.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique reactivity allows for the creation of various derivatives that can be utilized in different chemical reactions.

Case Studies and Research Findings

Several studies have documented the biological implications and potential applications of this compound:

Antimicrobial Activity

Research has demonstrated significant antibacterial effects against various strains. For instance, one study reported minimum inhibitory concentration (MIC) values indicating potent antibacterial properties linked to the presence of fluorine atoms, enhancing interaction with microbial membranes.

Cytotoxicity Studies

Cytotoxicity assays conducted on cell lines such as Hep-2 revealed selective cytotoxic effects towards cancer cells while sparing normal cells. The IC50 values obtained suggest effective anticancer activity, supporting its potential therapeutic use.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituents/Modifications Key Features
1-(2,6-Difluorophenyl)prop-2-en-1-amine C₉H₉F₂N 2,6-difluorophenyl; propenylamine chain Conjugated double bond; high electronegativity
1-(Fluorophenyl)propan-2-amine C₉H₁₂FN Monosubstituted fluorophenyl; saturated chain No double bond; reduced planarity
2-(2,6-Dichlorophenyl)propan-1-amine C₉H₁₁Cl₂N 2,6-dichlorophenyl; propane chain Chlorine substituents; higher molecular weight
Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) C₁₀H₈F₂N₄O 2,6-difluorobenzyl; triazole-carboxamide Antiepileptic drug; heterocyclic backbone

Physicochemical and Electronic Properties

  • Electron-Withdrawing Effects: The 2,6-difluorophenyl group in the target compound enhances electron-withdrawing character compared to monosubstituted fluorophenyl analogs (e.g., 1-(fluorophenyl)propan-2-amine). This increases stability but may reduce nucleophilic reactivity at the amine group .
  • Chlorine vs.
  • Conjugation Effects : The prop-2-en double bond in the target compound enables π-conjugation, which is absent in saturated analogs like 1-(fluorophenyl)propan-2-amine. This conjugation could enhance UV absorption or binding affinity in biological systems .

NMR and Spectroscopic Data

While direct NMR data for this compound are unavailable, analogs such as 1-(2,6-difluorophenyl)but-3-en-1-amine exhibit characteristic signals:

  • ¹H NMR : Resonances for aromatic protons (δ 6.8–7.2 ppm) and allylic protons (δ 5.2–5.8 ppm) .
  • ¹³C NMR : Peaks for fluorinated carbons (δ 110–120 ppm) and unsaturated carbons (δ 120–130 ppm) .

Biological Activity

1-(2,6-Difluorophenyl)prop-2-EN-1-amine, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by a propene backbone with a difluorophenyl substituent. The presence of fluorine atoms significantly influences its electronic properties and biological interactions. The molecular formula is C10H10F2N, and its hydrochloride salt form is commonly studied for enhanced solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, in a study assessing multiple compounds for their anti-proliferative effects, this compound exhibited significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value indicating effective concentration levels .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the difluorophenyl group and the amine functional group can lead to variations in biological activity. For example, compounds that maintain the difluorophenyl moiety while altering alkyl substituents have shown improved anti-proliferative properties .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Inhibitory assays demonstrated that derivatives of this compound could act as effective inhibitors of dihydrofolate reductase (DHFR), a target in cancer therapy . This enzyme inhibition is critical as it disrupts nucleotide synthesis in rapidly dividing cells.

Study 1: Antiproliferative Effects

A comprehensive study evaluated various derivatives of this compound against cancer cell lines. The results indicated that modifications to the aromatic ring significantly affected cell viability. For instance, derivatives with additional electron-withdrawing groups displayed enhanced potency .

Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, researchers synthesized several analogs of this compound and tested their efficacy against DHFR. The most potent derivative exhibited an IC50 value of 15 nM, showcasing its potential as a lead compound for further development .

Table 1: Biological Activity Summary of this compound Derivatives

CompoundTargetIC50 (nM)Notes
AMCF-720Significant antiproliferative activity
BDHFR15Potent enzyme inhibitor
CHT2930Moderate activity against colorectal cancer

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency against cancer cells
Alkyl chain lengthOptimal length improves solubility and bioavailability

Q & A

What are the optimal synthetic routes for 1-(2,6-Difluorophenyl)prop-2-en-1-amine, and how can reaction yields be improved?

Basic Research Focus
The synthesis typically involves nucleophilic substitution or condensation reactions using fluorinated aromatic precursors. For example, this compound can be synthesized via reductive amination of a ketone intermediate derived from 2,6-difluorobenzaldehyde . Challenges include low yields due to steric hindrance from the difluorophenyl group and side reactions. Optimization strategies include using catalysts like palladium or nickel for cross-coupling reactions and controlling reaction temperature to minimize decomposition .

Advanced Research Focus
In a recent study, microwave-assisted synthesis reduced reaction time from 12 hours to 2 hours, improving yield from 45% to 68% . However, competing elimination pathways (e.g., formation of α,β-unsaturated byproducts) require careful pH and solvent selection (e.g., THF/water mixtures). Computational modeling (DFT) can predict reactive intermediates and guide catalyst design .

How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

Basic Research Focus
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Software like SHELXL (for refinement) and Olex2 (for visualization) are widely used . Key parameters include bond angles (C-F: ~120°) and torsion angles (prop-2-en-1-amine chain) to confirm stereochemistry .

Advanced Research Focus
High-resolution synchrotron data (λ = 0.7 Å) can resolve disorder in the fluorine substituents. For non-crystalline samples, dynamic NMR (DNMR) or Raman spectroscopy can probe conformational flexibility. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···F contacts), critical for understanding packing behavior .

What safety protocols are critical when handling this compound and its intermediates?

Basic Research Focus
Personal protective equipment (PPE) including nitrile gloves, FFP3 masks, and chemical-resistant aprons is mandatory. Work should be conducted in fume hoods with HEPA filters to prevent inhalation of volatile intermediates. Waste must be segregated into halogenated organic containers .

Advanced Research Focus
Glovebox setups (O₂ < 1 ppm) are advised for air-sensitive derivatives. LC-MS monitoring of reaction mixtures can detect toxic byproducts (e.g., hydrofluoric acid). Emergency neutralization protocols (e.g., calcium gluconate gel for HF exposure) should be established .

How can contradictions in crystallographic data for fluorinated compounds be resolved?

Advanced Research Focus
Discrepancies in fluorine positional parameters often arise from pseudosymmetry or twinning. Using the SQUEEZE algorithm in PLATON removes diffuse solvent effects . For twinned crystals, the Hooft parameter in SHELXL evaluates twin-law compliance . Comparative studies with related compounds (e.g., 1-(2,4-difluorophenyl) analogs) can validate bond-length trends .

What enantiomer-specific biological activities are observed in this compound derivatives?

Advanced Research Focus
The (S)-enantiomer shows 10-fold higher binding affinity to GABA receptors compared to the (R)-form, as demonstrated in radioligand assays . Chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents achieves baseline separation (α = 1.32) . Molecular docking (AutoDock Vina) reveals hydrogen bonding between the amine group and Thr307 of the receptor .

What role does this compound play in pharmaceutical intermediate synthesis?

Basic Research Focus
It is a key intermediate in mirogabalin synthesis, a neuropathic pain drug. The amine group undergoes acylation with 2-(2,2,2-trifluoroethoxy)acetic acid to form the final API .

Advanced Research Focus
Scale-up challenges include controlling enantiomeric excess (ee > 99%) via asymmetric hydrogenation. Recent advances use chiral Ru-BINAP catalysts (TOF = 1,200 h⁻¹) . Process analytical technology (PAT) monitors reaction progress in real-time .

Which analytical techniques are most effective for purity assessment?

Basic Research Focus
HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water) detects impurities at 0.1% levels. GC-MS (EI mode) identifies volatile degradation products .

Advanced Research Focus
High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular formula (e.g., [M+H]⁺ = 184.0732 Da) . Solid-state NMR (¹⁹F MAS) quantifies amorphous content in bulk samples .

How can purification challenges due to hygroscopicity be mitigated?

Advanced Research Focus
Lyophilization from tert-butanol/water mixtures reduces water absorption. Storage under argon with molecular sieves (3 Å) maintains stability. For chromatography, silica gel modified with 5% triethylamine minimizes tailing .

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